2,4-dichloro-1-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 2 and 4, along with a methyl group at position 1, makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichloroaniline with formic acid and formaldehyde under acidic conditions. This reaction leads to the formation of the benzimidazole ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time.
Types of Reactions:
Substitution Reactions: The chlorine atoms in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted benzimidazoles
- Oxidized or reduced derivatives depending on the reaction conditions
Scientific Research Applications
2,4-Dichloro-1-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The chlorine atoms and the benzimidazole ring structure allow it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
2,4-Dichloro-1H-1,3-benzodiazole: Lacks the methyl group at position 1.
1-Methyl-1H-1,3-benzodiazole: Lacks the chlorine atoms at positions 2 and 4.
2-Chloro-1-methyl-1H-1,3-benzodiazole: Has only one chlorine atom at position 2.
Uniqueness: 2,4-Dichloro-1-methyl-1H-1,3-benzodiazole is unique due to the presence of both chlorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile compound in various applications.
Properties
CAS No. |
24133-85-5 |
---|---|
Molecular Formula |
C8H6Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.